

Spectroscopic Profile of 3-Bromo-1H-pyrrole-2,5-dione: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-1H-pyrrole-2,5-dione

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This technical guide provides a comprehensive overview of the key spectroscopic data for **3-Bromo-1H-pyrrole-2,5-dione** (also known as 3-bromomaleimide), a reactive compound with applications in bioconjugation and chemical synthesis.^{[1][2]} The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for **3-Bromo-1H-pyrrole-2,5-dione**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Assignment	Notes
~7.0 - 7.5	Singlet	CH	The exact shift is dependent on the solvent. Unconjugated maleimides show a characteristic sharp peak around 6.8-7.0 ppm. The presence of bromine is expected to shift this downfield.
~10.0 - 12.0	Broad Singlet	NH	The chemical shift of the imide proton can vary significantly based on solvent and concentration.

Table 2: ^{13}C NMR Data (Predicted)

Chemical Shift (δ) ppm	Assignment	Notes
~165 - 175	C=O	Two signals for the carbonyl carbons are expected.
~130 - 140	C-H	Chemical shift for the vinyl carbon attached to the proton.
~110 - 120	C-Br	The carbon atom directly bonded to bromine will be significantly shielded.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3200 - 3400	Medium, Broad	N-H Stretch
~1700 - 1800	Strong	C=O Stretch (Asymmetric & Symmetric)
~1600 - 1650	Medium	C=C Stretch
~1350 - 1450	Medium	C-N Stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Ion	Notes
174.9 / 176.9	[M] ⁺	Molecular ion peaks. The presence of bromine results in a characteristic M ⁺ and M+2 isotopic pattern with a ~1:1 intensity ratio due to the natural abundance of ⁷⁹ Br and ⁸¹ Br isotopes. [3]
147 / 149	[M-CO] ⁺	Loss of a carbonyl group.
119 / 121	[M-2CO] ⁺	Loss of both carbonyl groups.
96	[M-Br] ⁺	Loss of the bromine atom.

Experimental Protocols

The following protocols are representative methodologies for obtaining the spectroscopic data for **3-Bromo-1H-pyrrole-2,5-dione**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Bromo-1H-pyrrole-2,5-dione** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of

solvent may affect the chemical shifts, particularly for the NH proton.

- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
 - Use a relaxation delay of at least 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - A higher number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
 - Set the spectral width to an appropriate range (e.g., 0-200 ppm).
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- Sample Preparation:
 - Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Place the sample in the spectrometer and record the sample spectrum over a typical range of 4000-400 cm^{-1} .
 - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.

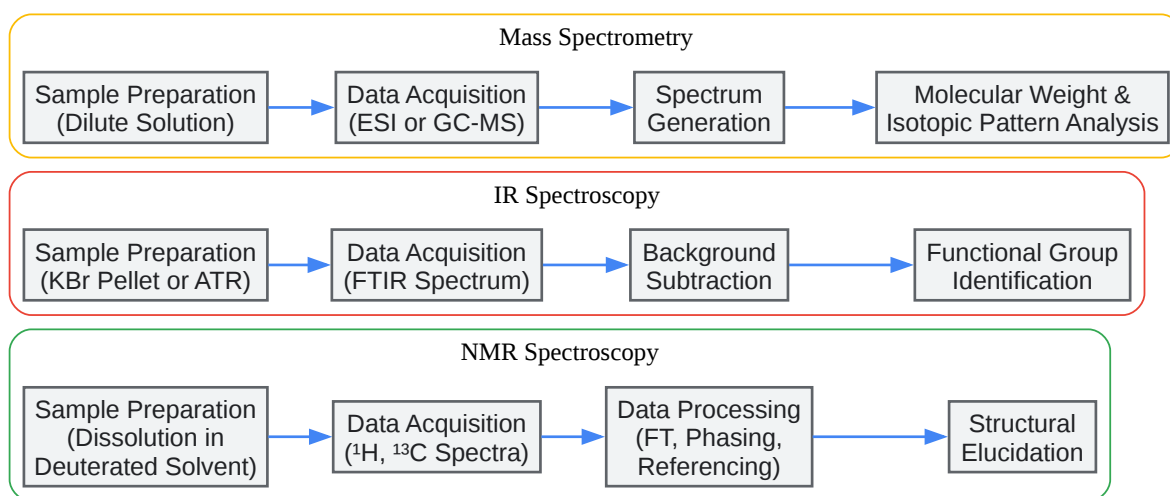
Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
- Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with an appropriate ionization source.
- Data Acquisition (ESI-MS):
 - Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.
 - Acquire data in both positive and negative ion modes to determine the best ionization conditions.
 - Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-300).
 - For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain accurate mass measurements.
- Data Processing: Analyze the resulting mass spectrum for the molecular ion peaks, paying close attention to the isotopic pattern characteristic of a bromine-containing compound.^{[1][2]}

[3]

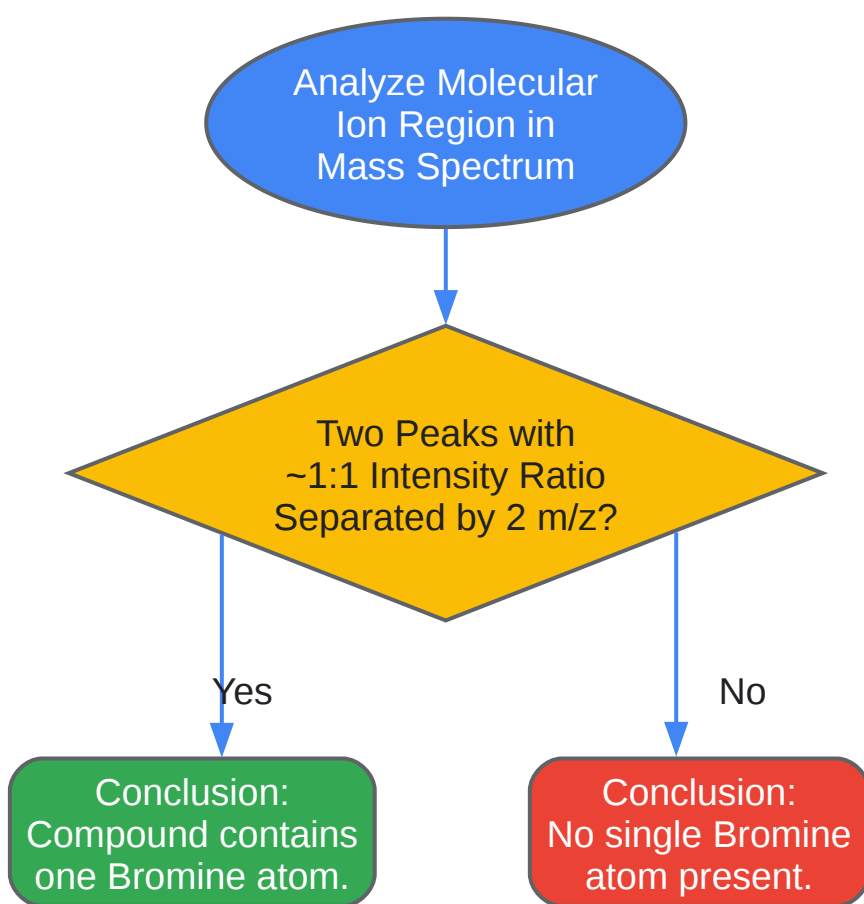
Visualized Workflows

The following diagrams illustrate the general workflows for spectroscopic analysis.



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Caption: General workflow for spectroscopic characterization.



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Caption: Logic for identifying bromine in a mass spectrum.

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